N-[4-(Tert-butyl)benzyl]cyclopentanamine
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Overview
Description
N-[4-(Tert-butyl)benzyl]cyclopentanamine is a chemical compound with the molecular formula C16H25N and a molecular weight of 231.38 g/mol . This compound is primarily used in scientific research, particularly in the fields of chemistry and biology . It is known for its unique structure, which includes a cyclopentane ring and a tert-butyl group attached to a benzylamine moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Tert-butyl)benzyl]cyclopentanamine typically involves the reaction of 4-(tert-butyl)benzyl chloride with cyclopentylamine . The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction . The reaction conditions often include refluxing the reactants in an appropriate solvent, such as ethanol or methanol, for several hours to ensure complete conversion .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-[4-(Tert-butyl)benzyl]cyclopentanamine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide or potassium carbonate in ethanol or methanol.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Various substituted amines depending on the nucleophile used.
Scientific Research Applications
N-[4-(Tert-butyl)benzyl]cyclopentanamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-[4-(Tert-butyl)benzyl]cyclopentanamine involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can modulate the activity of these targets by binding to their active sites or altering their conformation . This interaction can lead to changes in biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-[4-(Tert-butyl)benzyl]cyclopentanamine is unique due to its combination of a cyclopentane ring and a tert-butyl group attached to a benzylamine moiety . This structure imparts distinct chemical properties and reactivity patterns, making it valuable in various research applications .
Properties
IUPAC Name |
N-[(4-tert-butylphenyl)methyl]cyclopentanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N/c1-16(2,3)14-10-8-13(9-11-14)12-17-15-6-4-5-7-15/h8-11,15,17H,4-7,12H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYPZMYBMLBUSCO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CNC2CCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.38 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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